molecular formula C26H29N3O B1600909 (4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine CAS No. 337308-63-1

(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine

Cat. No.: B1600909
CAS No.: 337308-63-1
M. Wt: 399.5 g/mol
InChI Key: RAFFEHDNCQXIQG-ISJGIBHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 337308-63-1, molecular formula: C₂₆H₂₉N₃O, molecular weight: 399.53 g/mol) is a chiral imidazolidine derivative characterized by three stereocenters: the 4R,5R configuration of the imidazolidine core and the S-configuration of the 1-benzyl-2-hydroxyethylimino substituent . Its structure includes a rigid bicyclic framework with phenyl groups at the 4,5-positions and a benzyl-hydroxyethylimino group at the 2-position. It is commercially available as a chiral ligand for asymmetric catalysis and industrial research, with storage recommendations at room temperature .

Properties

IUPAC Name

(2S)-2-[[(4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFEHDNCQXIQG-ISJGIBHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](N(C1=N[C@@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457806
Record name (2S)-2-{[(4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337308-63-1
Record name (2S)-2-{[(4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine, with the CAS number 337308-63-1, is a chiral imidazolidine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is particularly noted for its applications in pharmaceutical development and biochemical research.

  • Molecular Formula : C26H29N3O
  • Molecular Weight : 399.54 g/mol
  • Purity : ≥ 98% (HPLC)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural characteristics allow it to interact with various biological receptors and enzymes, making it a valuable candidate in drug design.

2. Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapies. For instance, related compounds have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds were found to reduce mTORC1 activity and enhance autophagy, indicating a possible mechanism for their anticancer effects .

3. Enzyme Interaction Studies

This compound has been utilized in biochemical research to study enzyme mechanisms and interactions. Its ability to modulate enzyme activity aids researchers in understanding complex biological processes.

Table 1: Summary of Biological Activities

Activity Description References
Anticancer ActivitySubmicromolar antiproliferative effects; reduces mTORC1 activity; enhances autophagy
Enzyme ModulationInteracts with various enzymes; aids in understanding enzyme mechanisms
Pharmaceutical SynthesisKey intermediate for drugs targeting specific pathways
CatalysisEmployed as a catalyst in organic reactions; enhances reaction rates and selectivity

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives in various therapeutic settings:

Case Study 1: Anticancer Efficacy

A study conducted on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated that compounds with structural similarities to this compound exhibited potent anticancer properties by modulating autophagy pathways and inhibiting mTORC1 signaling .

Case Study 2: Enzyme Mechanism Exploration

Research focusing on the interaction of this compound with specific enzymes has provided insights into its potential role as an enzyme modulator. The ability to influence enzyme kinetics suggests that it could be further explored for therapeutic applications targeting metabolic disorders .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to target specific biological pathways has made it instrumental in developing drugs aimed at treating various diseases. The imidazolidine framework allows for modifications that can enhance bioactivity and selectivity.

Case Studies:

  • Research has demonstrated its efficacy in synthesizing novel anti-cancer agents that selectively inhibit tumor growth pathways.
  • It has been explored as a precursor in the development of anti-inflammatory drugs that modulate immune responses.

Catalysis

(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine is utilized as an organocatalyst in various organic reactions. Its role in enhancing reaction rates and selectivity is particularly valuable in the production of fine chemicals and agrochemicals.

Applications in Catalysis:

  • Catalyzing asymmetric reactions to produce enantiomerically pure compounds.
  • Facilitating C-C bond formation reactions which are pivotal in synthetic organic chemistry.

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and composites. Its incorporation into materials can significantly enhance mechanical properties and thermal stability.

Research Findings:

  • Studies indicate that polymers synthesized with this compound exhibit improved tensile strength and thermal resistance compared to traditional materials.
  • Its application in creating nanocomposites has shown promise in electronics and aerospace industries due to their lightweight and durable nature.

Biochemical Research

The compound plays a role in biochemical research by aiding the study of enzyme mechanisms and interactions. This contributes to a deeper understanding of complex biological processes.

Notable Insights:

  • It has been used to probe enzyme active sites, providing insights into substrate specificity and catalytic mechanisms.
  • Its ability to mimic natural substrates makes it useful for studying enzyme kinetics.

Analytical Chemistry

In analytical chemistry, this compound enhances various analytical techniques including chromatography and spectroscopy.

Key Applications:

  • Improving detection limits and quantification accuracy for complex mixtures.
  • Serving as a standard reference material for method validation in chemical analysis.

Summary Table of Applications

Field Application Examples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesis targeting specific pathwaysAnti-cancer agents; anti-inflammatory drugs
CatalysisOrganocatalyst enhancing reaction rates and selectivityAsymmetric synthesis; C-C bond formation
Material ScienceDevelopment of advanced materials with improved propertiesPolymers with enhanced strength; nanocomposites
Biochemical ResearchStudy of enzyme mechanisms and interactionsProbing enzyme active sites; studying kinetics
Analytical ChemistryEnhancing analytical techniques like chromatographyImproving detection limits; standard reference material

Chemical Reactions Analysis

Tandem Henry-Michael Reaction

This compound facilitates the stereoselective synthesis of trisubstituted cyclohexanols via a tandem Henry-Michael reaction between nitromethane and 7-oxo-5-heptenals. The reaction proceeds under mild conditions with high enantioselectivity, enabled by the compound’s imidazolidine framework, which acts as a chiral guanidine organocatalyst .

Key Reaction Parameters:

ComponentRoleConditionsProduct
7-oxo-5-heptenalsSubstrateRoom temperature, inert atmosphereTrisubstituted cyclohexanols
NitromethaneNucleophileTetrahydrofuran (THF) solventβ-nitro alcohol intermediates
Organocatalyst (compound)Chiral base24–48 hours reaction timeEnantiomeric excess (ee) >90%

This reaction highlights the compound’s ability to induce stereochemical control, critical for synthesizing complex natural products and pharmaceuticals .

Asymmetric Aldol Reactions

While not explicitly detailed in the sources, analogous guanidine catalysts are known to promote aldol reactions. The compound’s nitrogen-rich framework likely stabilizes transition states via hydrogen bonding, improving enantioselectivity .

Enolate Formation

The catalyst activates carbonyl compounds by deprotonation, generating enolates that participate in C–C bond-forming reactions. This is critical for constructing chiral centers in drug intermediates .

Reaction Mechanism Insights

The compound operates through a bifunctional catalytic mechanism:

  • Base Activation : The imidazolidine nitrogen abstracts a proton from nitromethane, forming a stabilized nitronate ion .

  • Electrophilic Activation : Coordination of the carbonyl oxygen of 7-oxo-5-heptenals to the catalyst’s hydroxyl group polarizes the carbonyl, enhancing electrophilicity .

  • Stereochemical Induction : The chiral environment of the catalyst directs the approach of reactants, favoring a single transition-state geometry .

Stability and Handling

  • Melting Point : 112–116°C (decomposition observed above 116°C) .

  • Solubility : Soluble in chloroform, THF, and dichloromethane; insoluble in water .

  • Storage : Stable under inert gas at −20°C; hygroscopic and light-sensitive .

Comparative Performance

When benchmarked against tetramethylguanidine, the compound exhibits superior enantioselectivity (>90% ee vs. 70–80% ee) in the Henry-Michael reaction, attributed to its stereochemical rigidity .

Comparison with Similar Compounds

c. (4R,5R)-4,5-Diphenyl-3-isopropyl-2-(4-pentenyl)imidazolidine (Compound 38 in )

  • Structural Differences: Lacks the hydroxyethylimino group; features an isopropyl group at the 3-position and a pentenyl chain at the 2-position.
  • Impact : Reduced hydrogen-bonding capacity due to the absence of a hydroxyl group, limiting utility in polar reaction systems .
2.2 Functional Group Variants

a. 1,3-Dimethyl-4,5-bis(2-methylphenyl)imidazolidine ()

  • Structural Differences : Substituted with 2-methylphenyl groups at the 4,5-positions instead of phenyl groups.
  • Impact : Increased electron-donating effects from methyl groups may enhance catalytic activity in electron-deficient substrates .

b. 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)imidazol-4-one (Compound 7f in )

  • Structural Differences : Replaces the imidazolidine core with an imidazolone ring and introduces a thione group.
  • Impact : The thione group increases electrophilicity, making it suitable for nucleophilic addition reactions but less stable under basic conditions .
2.3 Physicochemical and Application Comparisons
Compound Molecular Formula Key Substituents Stereochemistry Applications
Target Compound (337308-63-1) C₂₆H₂₉N₃O 4,5-diphenyl; benzyl-hydroxyethylimino 4R,5R; S-imino Asymmetric catalysis, chiral ligand synthesis
(4S,5S)-210468-90-9 C₂₆H₂₉N₃O 4,5-diphenyl; benzyl-hydroxyethylimino 4S,5S; R-imino Catalytic enantioselectivity studies
Compound 19 () C₂₇H₃₁N₃O 4,5-diphenyl; 2-hydroxymethyl-2-phenylethyl 4S,5S; R-imino Michael reaction catalysis
(4R,5R)-4,5-Diphenyl-3-isopropyl-2-pentenyl (Compound 38, ) C₂₅H₃₀N₂ 4,5-diphenyl; isopropyl; pentenyl Racemic (R,R) Model for cycloaddition studies

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via a condensation reaction between a chiral diamine and an aldehyde or ketone bearing the (S)-1-benzyl-2-hydroxyethyl moiety, followed by cyclization to form the imidazolidine ring. The stereochemistry at the 4R,5R positions is controlled by the chiral diamine precursor and reaction conditions.

Key Preparation Steps

Step Description Reagents/Conditions Outcome
1. Formation of chiral diamine intermediate Use of 1,2-diamino compounds with defined stereochemistry (4R,5R) Chiral diamines such as (4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidine Provides stereochemically pure diamine scaffold
2. Condensation with (S)-1-benzyl-2-hydroxyacetaldehyde Condensation reaction between diamine and aldehyde Mild acidic or neutral conditions, solvent such as CHCl3 or ethanol, room temperature to mild heating Formation of imine intermediate with (S)-configured hydroxyethyl side chain
3. Cyclization to imidazolidine ring Intramolecular cyclization to close the ring Controlled pH, sometimes catalyzed by acid or base Formation of the final imidazolidine compound with defined stereochemistry

Detailed Research Findings on Preparation

  • Condensation & Active Esterification: The compound is synthesized via condensation reactions, where the diamine reacts with aldehydes to form imines, which then cyclize to the imidazolidine ring. This method is well-documented in synthetic organic chemistry literature for chiral imidazolidines.

  • Stereoselective Control: The stereochemistry (4R,5R) is maintained by using chiral diamines as starting materials. The (S)-configuration of the benzyl-hydroxyethyl imino substituent is introduced via the corresponding chiral aldehyde or ketone precursor.

  • Catalytic Conditions: Some protocols employ mild acid catalysis or organocatalysts such as chiral guanidines or tetramethylguanidine to promote the tandem Henry-Michael reactions, which can be adapted for the synthesis of this compound or its analogs.

  • Reaction Parameters: The melting point range of the compound is reported as 112.0 to 116.0 °C, indicating purity and crystallinity, which is important for confirming successful synthesis.

Example Synthetic Route (Adapted from Literature)

  • Starting materials: (4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidine (chiral diamine) and (S)-1-benzyl-2-hydroxyacetaldehyde.

  • Procedure: The chiral diamine is dissolved in anhydrous solvent (e.g., chloroform or ethanol). The aldehyde is added dropwise under stirring at ambient temperature.

  • Reaction: The mixture is stirred for several hours to allow imine formation and cyclization. The pH is controlled to avoid side reactions.

  • Isolation: The product precipitates or is extracted and purified by recrystallization.

  • Characterization: The compound is characterized by melting point, NMR spectroscopy, and optical rotation to confirm stereochemistry and purity.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C26H29N3O Confirmed by synthesis
Molecular Weight 399.53 g/mol Used for stoichiometry
Melting Point 112.0 – 116.0 °C Indicates purity and crystallinity
Boiling Point (Predicted) 595.1 ± 50.0 °C High thermal stability
Density (Predicted) 1.11 ± 0.1 g/cm³ Relevant for solvent selection
pKa (Predicted) 14.56 ± 0.10 Guides reaction pH control

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsOutcomeReference
Imine formationTHF, 0°C, 12 hIntermediate isolation
ReductionNaBH₄, ethanol, rt, 2 hCrude product
PurificationSilica gel (EtOAc/hexane 3:7)>98% purity

Q. Table 2: Catalytic Performance of Analogous Compounds

SubstrateReactionee (%)Catalyst LoadingReference
NitroalkeneMichael addition805 mol%
AldehydeAldol reaction8510 mol%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine
Reactant of Route 2
(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.